molecular formula C9H6ClN3 B1413717 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 2167840-38-0

6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No. B1413717
CAS RN: 2167840-38-0
M. Wt: 191.62 g/mol
InChI Key: BHCBWEQPOKAJMS-UHFFFAOYSA-N
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Description

“6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile” is a compound that belongs to the class of imidazo[1,2-a]pyridine analogues . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of “6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile” is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C9H7N3/c1-7-2-4-12-5-3-11-9(12)8(7)6-10/h2-5H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile” are not mentioned in the sources, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Scientific Research Applications

Fluorescent Probes for DNA Detection

Novel benzimidazoquinolines, related structurally to 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile, have been synthesized and studied for their potential as DNA-specific fluorescent probes. Their molecular structures were characterized using spectroscopic methods, and their binding properties to ct-DNA were explored, revealing enhanced fluorescence emission intensity, suggesting potential applications in DNA detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Chemical Transformations in Nucleophilic Conditions

The chemical reactivity of similar compounds under nucleophilic conditions has been explored, leading to the synthesis of various heterocyclic systems. These studies provide insights into the reactivity and potential applications of compounds like 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile in synthesizing new heterocyclic structures (Ibrahim & El-Gohary, 2016).

Molecular Docking and In Vitro Screening

A series of novel pyridine derivatives, including structures related to 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile, were synthesized and evaluated for their potential in molecular docking and in vitro screening. These compounds were assessed for antimicrobial and antioxidant activity, highlighting their potential therapeutic applications (Flefel et al., 2018).

Spectroanalytical Studies as Acid-Base Indicator

New imidazopyridine dyes, structurally related to 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile, were synthesized and their potential as acid-base indicators was evaluated through UV-Vis spectroscopic characterization. These studies demonstrate the applicability of such compounds in pH sensing and as chemical indicators (Razmara, Pordel, & Ebrahimi, 2015).

Corrosion Inhibition Studies

Pyrazolopyridine derivatives, similar to 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile, were synthesized and evaluated as potential corrosion inhibitors for mild steel in acidic environments. These studies offer insights into the application of such compounds in industrial corrosion protection (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name

6-chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c1-6-7(4-11)9-12-2-3-13(9)5-8(6)10/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCBWEQPOKAJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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